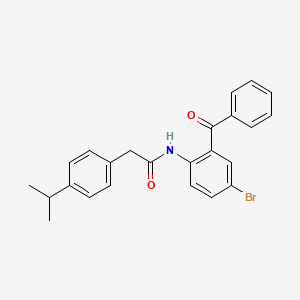

N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO2/c1-16(2)18-10-8-17(9-11-18)14-23(27)26-22-13-12-20(25)15-21(22)24(28)19-6-4-3-5-7-19/h3-13,15-16H,14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHKNBVLQLGPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 436.349 g/mol. The compound features a benzoyl group , a bromophenyl moiety , and an isopropylphenyl group , which contribute to its unique chemical properties and biological activities.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could bind to receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

- Membrane Interaction : Its hydrophobic regions may facilitate interactions with cellular membranes, impacting membrane fluidity and function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study identified this compound as part of a drug library screening that revealed its ability to induce apoptosis in multicellular spheroids, a model that closely mimics tumor behavior in vivo .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary tests show effectiveness against several bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values indicate that it may be more potent against Gram-positive bacteria compared to Gram-negative strains .

Case Studies and Research Findings

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential applications in pharmacology and drug development. This article delves into its scientific research applications, highlighting its biological activities, synthesis methods, and relevant case studies.

Chemical Properties and Structure

This compound has a complex structure that contributes to its biological activity. Its molecular formula is , indicating the presence of a bromine atom, which is known to enhance the pharmacological properties of certain compounds. The compound's structure includes an acetamide functional group, which is often associated with various biological activities.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been studied for their effectiveness against various bacterial strains. A related study found that certain benzamide derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest it may possess anticancer properties. Studies on related benzamide compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, certain derivatives were evaluated against human colorectal carcinoma cell lines and showed promising results, with some exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil . This indicates potential for further development as an anticancer drug.

Antiparasitic Activity

There is emerging interest in the antiparasitic properties of benzamide derivatives. Compounds structurally related to this compound have been shown to be effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. In vitro studies revealed that specific analogues exhibited low EC50 values, indicating strong antiparasitic activity .

Case Study 1: Antimicrobial Efficacy

A study investigated a series of benzamide derivatives, including those similar to this compound, for their antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited enhanced activity against tested bacterial strains, suggesting that further modifications could lead to even more potent antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, several benzamide derivatives were synthesized and tested against human cancer cell lines. The findings revealed that specific structural modifications significantly improved their potency compared to traditional treatments. This highlights the potential for this compound and its analogues in cancer therapy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

*Estimated based on molecular formula.

Key Observations:

- Substituent Diversity : The target compound’s 2-benzoyl-4-bromophenyl group distinguishes it from simpler analogs (e.g., ’s chlorophenyl derivative). The benzoyl group may enhance π-π stacking interactions in receptor binding, while bromine contributes to steric bulk and electron withdrawal .

- Pharmacophore Similarities: Pyridazinone-based analogs () share the acetamide backbone but replace the benzoyl group with a heterocyclic core, enabling FPR1/FPR2 agonism. This suggests that the acetamide bridge is critical for receptor engagement, while substituents dictate selectivity .

- Hydrophobic vs. Polar Groups: The 4-isopropylphenyl group in the target compound introduces hydrophobicity, contrasting with morpholinone () or benzothiazole () derivatives, which incorporate polar or aromatic heterocycles.

Pharmacological and Functional Comparisons

Receptor Modulation

- FPR Agonists: Pyridazinone-acetamide hybrids () activate formyl peptide receptors (FPR1/FPR2), triggering calcium mobilization and chemotaxis in neutrophils. The target compound lacks a pyridazinone core but retains the bromophenyl group, which may interact with similar receptor pockets .

Anticancer Activity

- Quinazoline Sulfonyl Analogs: Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () exhibit potent anticancer activity against HCT-1 and MCF-7 cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.